Deslorelin
Beschreibung
Chemical Identity and Molecular Characterization of Deslorelin
Structural Composition and Isomeric Properties
Amino Acid Sequence Analysis
The amino acid sequence of this compound follows a specific nonapeptide structure that incorporates both natural and modified amino acid residues. The complete sequence has been definitively characterized as pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-proline ethylamide. This sequence can be represented in condensed form as H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt, where the pyroglutamic acid residue occupies the N-terminal position and the ethylamide group caps the C-terminal proline. The incorporation of D-tryptophan at position 6 represents a critical structural modification that distinguishes this compound from the natural gonadotropin-releasing hormone, contributing significantly to its enhanced resistance to enzymatic degradation and prolonged biological activity.
The sequence analysis reveals several noteworthy structural features that contribute to the compound's stability and biological function. The pyroglutamic acid residue at the N-terminus forms a cyclic structure that protects the peptide from aminopeptidase degradation, while the ethylamide modification at the C-terminus prevents carboxypeptidase cleavage. The presence of aromatic amino acids, particularly the two tryptophan residues at positions 3 and 6, creates potential sites for pi-pi stacking interactions that may influence the peptide's three-dimensional conformation. Additionally, the histidine residue at position 2 provides a titratable group that can influence the peptide's behavior under different pH conditions.
Molecular Formula and Weight Derivation
The molecular formula of this compound has been consistently determined as C₆₄H₈₃N₁₇O₁₂ across multiple analytical studies. This formula reflects the complex composition of the nonapeptide, encompassing 64 carbon atoms, 83 hydrogen atoms, 17 nitrogen atoms, and 12 oxygen atoms. The molecular weight calculations have been performed using high-resolution mass spectrometry techniques, yielding precise values that vary slightly depending on the analytical methodology employed. The monoisotopic mass has been determined to be 1281.6 daltons, while the average molecular weight is reported as 1282.4 to 1282.5 grams per mole.
The molecular weight determination becomes more complex when considering the acetate salt form commonly used in pharmaceutical preparations. This compound acetate, which represents the predominant commercial form, incorporates additional acetic acid molecules that increase the overall molecular weight of the formulated compound. The acetate content in pharmaceutical preparations typically ranges up to 12% by weight, significantly affecting the overall mass balance calculations for formulation studies.
Three-Dimensional Conformational Studies
Three-dimensional conformational analysis of this compound has been conducted using circular dichroism spectroscopy and computational modeling techniques. These studies have revealed that the peptide adopts a predominantly beta-turn conformation in aqueous solution, which is characteristic of many bioactive peptides in this class. The beta-turn structure is stabilized by intramolecular hydrogen bonding patterns and is particularly influenced by the presence of the proline residue at position 9, which introduces conformational rigidity due to its cyclic structure.
Circular dichroism spectroscopy analysis has demonstrated that this compound maintains its beta-turn conformation under various storage and formulation conditions. Specifically, studies involving microparticle formulations have shown that the peptide retains its characteristic secondary structure even after processing through supercritical carbon dioxide treatment, indicating remarkable conformational stability. The spectroscopic data suggest that the D-tryptophan substitution at position 6 does not significantly alter the overall backbone conformation compared to the natural peptide, but it does provide enhanced resistance to proteolytic degradation.
The conformational studies have also revealed important insights about the peptide's flexibility and dynamics in solution. While the peptide adopts a preferred beta-turn structure, molecular dynamics simulations suggest that it retains considerable conformational flexibility, particularly in the N-terminal and C-terminal regions. This flexibility may be important for receptor binding and biological activity, as it allows the peptide to adopt multiple conformations when interacting with its target receptors.
Physicochemical Properties
Solubility and Stability Profiles
This compound demonstrates excellent aqueous solubility characteristics that are essential for its pharmaceutical and research applications. The peptide readily dissolves in water and 1% acetic acid at concentrations of 1 milligram per milliliter, producing clear, colorless solutions. This high aqueous solubility is attributed to the presence of multiple hydrophilic amino acid residues, including histidine, serine, tyrosine, and arginine, which interact favorably with water molecules through hydrogen bonding and electrostatic interactions.
| Solvent System | Solubility | Appearance | Reference |
|---|---|---|---|
| Water | ≥ 1 mg/mL | Clear, colorless | |
| 1% Acetic acid | ≥ 1 mg/mL | Clear, colorless | |
| 18MΩ-cm H₂O | ≥ 100 μg/mL | Clear solution |
The stability profile of this compound has been extensively characterized under various storage conditions, revealing remarkable stability at refrigerated temperatures. Long-term stability studies conducted over 60 months have demonstrated that this compound injection formulations stored at 6°C show no detectable degradation over a 5-year period. The estimated T₉₀ value (time for 10% degradation) at 6°C exceeds 20 years, indicating exceptional stability under proper storage conditions. However, stability decreases significantly at elevated temperatures, with measurable degradation occurring at 25°C, 40°C, and 50°C in a temperature-dependent manner.
Stability studies using freeze-thaw cycling have revealed important information about the peptide's robustness under varying storage conditions. Serum samples containing this compound can withstand up to five freeze-thaw cycles without significant degradation, but a measurable cycle effect becomes apparent after the sixth cycle. This finding has important implications for sample handling and storage protocols in research applications.
Thermal Degradation Kinetics
The thermal degradation behavior of this compound has been characterized through comprehensive kinetic studies that reveal temperature-dependent degradation mechanisms. Liquid secondary ionization mass spectrometry analysis of thermally stressed samples has identified specific degradation pathways, including hydrolytic cleavage and oxidative modifications. The primary degradation product results from hydrolysis at the peptide bond between pyroglutamic acid and histidine, producing a hexapeptide fragment with the sequence serine-tyrosine-D-tryptophan-leucine-arginine-proline-ethylamide and a molecular weight of 847 daltons.
A second major degradation pathway involves oxidation of the tryptophan indole ring system, resulting in the formation of an oxyindole derivative with a molecular weight of 1298 daltons. This oxidative degradation is particularly notable because it affects one of the critical aromatic residues in the peptide sequence, potentially altering both the chemical stability and biological activity of the compound. The oxidation appears to be accelerated at higher temperatures and in the presence of oxygen, suggesting that storage under inert atmosphere conditions may be beneficial for long-term stability.
The kinetic analysis reveals that degradation follows first-order kinetics at higher temperatures, with activation energies calculated from Arrhenius plots. The degradation kinetics demonstrate that storage at reduced temperatures dramatically extends the shelf life of this compound formulations, with each 10°C reduction in storage temperature approximately doubling the stability time frame.
Lyophilization and Reconstitution Parameters
Lyophilization represents the preferred method for long-term storage and commercial distribution of this compound, providing enhanced stability compared to liquid formulations. The lyophilization process has been optimized to produce a sterile-filtered white lyophilized powder that maintains peptide integrity and facilitates reconstitution. The lyophilization protocol typically involves freezing the peptide solution at temperatures below -18°C, followed by primary and secondary drying phases under controlled vacuum conditions.
The lyophilized formulation demonstrates remarkable stability at room temperature for up to three weeks, making it suitable for shipping and short-term storage without refrigeration. However, for long-term storage, the lyophilized powder should be maintained in desiccated conditions at temperatures below -18°C to ensure maximum stability and potency retention. The absence of excipients in many research-grade formulations simplifies the reconstitution process and minimizes potential interactions with other compounds.
Reconstitution parameters have been carefully optimized to ensure complete dissolution and maintenance of peptide integrity. The recommended reconstitution protocol involves the use of sterile 18MΩ-cm water at concentrations not less than 100 micrograms per milliliter, which can subsequently be diluted to working concentrations as needed. Upon reconstitution, the peptide solution should be stored at 4°C and used within 2-7 days to maintain optimal stability. For extended storage of reconstituted solutions, temperatures below -18°C are recommended, often with the addition of carrier proteins such as human serum albumin or bovine serum albumin at 0.1% concentration to prevent adsorption losses and maintain stability.
The lyophilization process also enables the incorporation of this compound into sustained-release delivery systems, such as biodegradable microspheres and implantable devices. These advanced formulations require careful consideration of the lyophilization parameters to ensure compatibility with the delivery matrix while maintaining peptide stability and bioactivity throughout the intended release period.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048323 | |
| Record name | Deslorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-65-6 | |
| Record name | Deslorelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deslorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deslorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESLORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesis of the Pentapeptide Fragment
The pentapeptide fragment is synthesized stepwise by sequential coupling of protected amino acids:
| Step | Reaction Description | Protective Groups/Notes |
|---|---|---|
| 1 | Synthesis of Tyr(OMe) (Tyrosine methyl ester) | Esterification to protect carboxyl group |
| 2 | Coupling with Ser (protected at α-nitrogen) | Generates protected Ser-Tyr(OMe) |
| 3 | Deprotection of Ser α-nitrogen protecting group | Prepares for next coupling |
| 4 | Coupling with Trp (protected at α-nitrogen) | Forms Trp-Ser-Tyr(OMe) |
| 5 | Deprotection of Trp α-nitrogen protecting group | |
| 6 | Coupling with His (protected at α-nitrogen) | Forms His-Trp-Ser-Tyr(OMe) |
| 7 | Deprotection of His α-nitrogen protecting group | |
| 8 | Coupling with Pyr (pyroglutamyl group, protected) | Forms Pyr-His-Trp-Ser-Tyr(OMe) |
| 9 | Saponification (ester hydrolysis) | Converts Tyr(OMe) to Tyr-OH, yielding pentapeptide Pyr-His-Trp-Ser-Tyr-OH |
Protecting groups (R11) used include methyl ester (OME), ethyl ester (OEt), tert-butyl ester (Otbu), benzyl ester, organic or inorganic salts, ensuring selective reactivity and stability during synthesis.
Synthesis of the Tetrapeptide Fragment
The tetrapeptide fragment D-Trp-Leu-Arg-Pro-NHEt is synthesized similarly:
| Step | Reaction Description | Protective Groups/Notes |
|---|---|---|
| 1 | Synthesis of Pro-NHEt (proline ethyl amide) | Amide formation at C-terminus |
| 2 | Coupling with Arg (α-nitrogen and side chain protected) | Protecting groups include BOC, Z, or Fmoc |
| 3 | Deprotection of α-nitrogen of Arg | |
| 4 | Coupling with Leu (α-nitrogen protected) | |
| 5 | Deprotection of α-nitrogen of Leu | |
| 6 | Coupling with D-Trp (α-nitrogen protected) | |
| 7 | Final deprotection to yield D-Trp-Leu-Arg-Pro-NHEt |
This fragment is prepared using similar protecting groups and coupling reagents to ensure high purity and yield.
Fragment Condensation Reaction
The condensation of pentapeptide and tetrapeptide fragments to form this compound acetate is performed using:
- Sulfur benzyl ester transesterification reaction
- Mixed acid anhydride method
- Acibenzolar-mediated condensation
These methods provide mild reaction conditions, reduce impurity formation, and improve overall yield.
Advantages of Liquid-Phase Fragment Synthesis
| Feature | Liquid-Phase Fragment Method | Traditional Solid-Phase Synthesis |
|---|---|---|
| Reaction Conditions | Mild, avoids harsh acid deprotection | Harsh acidic conditions causing impurities |
| Cost | Lower due to reduced resin use | High resin consumption increases cost |
| Yield | Higher due to efficient fragment condensation | Lower due to side reactions and incomplete coupling |
| Purity | High, easier purification of intermediates | Lower, more impurities from resin cleavage |
| Industrial Scalability | Suitable for large-scale production | Limited by solid-phase equipment and resin costs |
| Synthesis Time | Shorter due to fewer steps and milder conditions | Longer, multiple cycles of coupling and deprotection |
Preparation of Sustained-Release this compound Formulations
Beyond the peptide synthesis, this compound is often formulated into sustained-release injectable preparations for veterinary and clinical use. A notable preparation method involves encapsulating this compound into biodegradable polymer microspheres.
Microsphere Preparation Method
- Materials: this compound, biodegradable polymers such as poly(lactic acid) or poly(lactic-co-glycolic acid), organic solvents (e.g., dichloromethane, ethyl acetate), surface-active agents.
- Process:
- Dissolve this compound and polymer in organic solvent to form an oil phase.
- Emulsify the oil phase into an aqueous phase containing surfactants to form microspheres.
- Evaporate solvent to solidify microspheres encapsulating this compound.
- Collect, wash, and dry microspheres for injection formulation.
This method ensures controlled release of this compound over extended periods, improving therapeutic efficacy and compliance.
Summary Table of this compound Preparation Methods
| Preparation Aspect | Method Details | Advantages | Industrial Suitability |
|---|---|---|---|
| Peptide Synthesis | Liquid-phase fragment condensation (5+4 fragments) | High purity, high yield, mild conditions | High |
| Pentapeptide Fragment Synthesis | Stepwise coupling with protected amino acids | Controlled sequence assembly | High |
| Tetrapeptide Fragment Synthesis | Stepwise coupling with protected amino acids | Efficient assembly, selective deprotection | High |
| Fragment Condensation | Sulfur benzyl ester transesterification, mixed acid anhydride, Acibenzolar | Mild, high yield, low impurity | High |
| Sustained-Release Formulation | Microsphere encapsulation using biodegradable polymers | Controlled release, improved pharmacokinetics | High |
Analyse Chemischer Reaktionen
Deslorelin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückführen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
Deslorelin is primarily utilized in veterinary medicine, particularly for managing reproductive health in companion animals and wildlife.
Contraception in Companion Animals
This compound has been shown to effectively suppress reproductive hormones in dogs and cats, making it a viable option for temporary contraception. A study involving 83 prepubertal female dogs demonstrated that this compound implants significantly delayed the onset of puberty compared to controls, extending the median time to sexual maturity from 217 days to 377 days . This property is particularly useful for controlling unwanted litters and managing breeding programs.
Management of Hormonal Disorders
In addition to contraception, this compound is employed to manage hormone-responsive disorders such as benign prostatic hyperplasia (BPH) in dogs and adrenocortical disease in ferrets . By suppressing testosterone levels, this compound can alleviate symptoms associated with these conditions without resorting to invasive surgical procedures.
Behavioral Modification
This compound's ability to modulate testosterone levels has implications for controlling aggressive behavior in male animals. Research indicates that this compound can reduce aggression in male lion-tailed macaques and other species, facilitating better cohabitation in captive environments . This behavioral modification is crucial for managing social dynamics in zoos and sanctuaries.
Human Health Applications
While primarily studied in veterinary contexts, this compound's potential applications in human health are also noteworthy.
Treatment of Precocious Puberty
This compound has been investigated as a treatment for central precocious puberty (CPP), a condition where children experience early onset of secondary sexual characteristics. Clinical studies have demonstrated that this compound can effectively postpone the onset of puberty by suppressing sex steroid production, thus allowing for normal growth and development . This application is particularly relevant given the rising incidence of CPP linked to environmental factors and lifestyle changes.
Gender Dysphoria Management
In the context of gender dysphoria, this compound has been explored as a puberty blocker for adolescents undergoing gender transition. Although its use remains controversial and not FDA-approved specifically for this purpose, some studies suggest that it may help alleviate distress associated with the onset of puberty in transgender youth by delaying secondary sexual characteristics .
Summary of Clinical Studies
The following table summarizes key clinical studies highlighting the efficacy and safety of this compound across various applications:
Wirkmechanismus
Deslorelin exerts its effects by binding to gonadotropin-releasing hormone receptors in the anterior pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, leading to an initial surge in these hormones. Prolonged exposure to this compound results in downregulation of the receptors, ultimately reducing the production of sex hormones such as testosterone and estradiol .
Vergleich Mit ähnlichen Verbindungen
Deslorelin is compared to other GnRH agonists (e.g., leuprolide) and non-GnRH agents (e.g., osaterone acetate) across efficacy, mechanism, and applications.
This compound vs. Leuprolide
Key Findings :
- This compound’s prolonged release and stability make it superior for long-term fertility control in veterinary use compared to leuprolide .
This compound vs. Osaterone Acetate (BPH Treatment in Dogs)
Key Findings :
- This compound achieves more profound prostate reduction but causes temporary infertility, whereas osaterone preserves fertility with milder effects .
Species-Specific Efficacy of this compound vs. Other GnRH Agonists
Key Findings :
- This compound’s duration varies widely across species, outperforming other agonists in long-term applications .
Dosage and Response Variability
Key Challenges :
- Individual variability in receptor sensitivity and hormone rebound (e.g., red deer) complicate dosing .
Biologische Aktivität
Deslorelin is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that has been extensively studied for its biological activity, particularly in the regulation of reproductive hormones. It is primarily used in veterinary medicine for contraception and managing reproductive disorders in various species, including dogs, cats, and primates. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, safety, and case studies from diverse research findings.
This compound functions as a GnRH agonist. Its action can be divided into two phases:
- Initial Stimulatory Phase : Upon administration, this compound binds to GnRH receptors in the anterior pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This phase typically lasts from days to weeks and results in increased secretion of sex hormones from the gonads.
- Chronic Suppressive Phase : Continued exposure to this compound causes desensitization of GnRH receptors, leading to decreased secretion of gonadotropins and subsequent suppression of reproductive hormones. This phase can last for several months, depending on the species and individual response .
Dogs
This compound has been shown to effectively suppress reproductive function in male and female dogs. A study involving prepubertal female dogs demonstrated that this compound implants significantly delayed the onset of sexual maturity compared to control groups. The median time to sexual maturity was extended from 217 days to 377 days (p < 0.0001) after this compound administration .
Cats
In cats, this compound has been utilized for long-term contraception. Research indicates that this compound implants can effectively suppress estrus cycles in both male and female domestic cats, providing a reliable method for fertility control without surgical intervention .
Primates
Research on male lion-tailed macaques showed that this compound effectively suppressed testosterone levels. Following implantation of this compound, testosterone suppression was achieved in all subjects within varying time frames (between 26 to 60 days), with some individuals maintaining suppression for over eight months .
Long-term Use in Dogs
A chronic study involving six cases of this compound use in dogs highlighted both efficacy and safety concerns. While this compound successfully managed conditions like prostate hyperplasia, adverse effects such as increased water intake and episodes of urinary incontinence were reported. One case culminated in severe complications leading to the death of the subject after multiple implants .
Hormonal Response Variability
In a study on rhesus macaques, individual variability was evident in hormonal responses to this compound. For instance, two macaques achieved testosterone suppression by day 26 post-implantation, while others did not reach suppression until day 60. This variability underscores the importance of individualized treatment plans when using this compound .
Safety Profile
This compound is generally regarded as safe when used appropriately; however, side effects have been documented. Common adverse effects include:
- Increased thirst and urination
- Changes in appetite
- Behavioral changes such as lethargy
- Potential for urinary incontinence
Monitoring is essential during treatment to manage any adverse reactions effectively.
Q & A
Basic: What is the pharmacological basis for deslorelin's dual-phase (flare vs. downregulation) effect on the reproductive axis?
This compound, a synthetic GnRH agonist, initially stimulates gonadotropin (LH/FSH) release ("flare effect") by binding to pituitary receptors. Prolonged exposure causes receptor downregulation, suppressing reproductive hormone secretion. This biphasic action necessitates precise timing in experimental designs, especially in ovulation induction studies where the flare phase is exploited for synchronization. Researchers must account for species-specific response windows, e.g., 36.6 hours in mares versus 28–96 hours for hCG .
Basic: How does this compound compare to hCG in synchronizing ovulation in equine reproductive studies?
This compound induces ovulation significantly faster (36.6 hours) than hCG (45.6 hours), improving precision in timed artificial insemination. However, pregnancy rates depend on aligning insemination with the narrower ovulation window. Experimental protocols should include transrectal ultrasonography to confirm follicular rupture and avoid missed opportunities .
Advanced: What experimental strategies mitigate the risk of ovarian overstimulation and subsequent suppression in this compound-treated ruminants?
Dose titration is critical. In goats, 200 µg this compound caused superovulation and cycle disruption, while lower doses (e.g., 450 µg in cows) reduced adverse effects. Monitor serum estradiol and progesterone pre- and post-treatment to adjust protocols. Pilot studies should establish species-specific thresholds to balance efficacy and safety .
Advanced: How do species-specific differences in this compound metabolism impact contraceptive study design in wildlife?
Reversibility and efficacy vary widely:
- Marmosets : 1 implant (females) vs. 2 (males) for 6–12 months.
- African wild dogs : Inconsistent azoospermia despite 4.7 mg implants.
Validate dosing via hormonal assays (testosterone, LH) and physiological markers (semen analysis). Document individual responses to refine protocols .
Advanced: What methodologies assess this compound's impact on steroid receptor expression in mammary tissue?
Immunohistochemical analysis of ERα and PR in serial biopsies (e.g., in bitches) revealed peak expression at 2 weeks post-implantation. Longitudinal sampling and placebo-controlled designs are essential to distinguish this compound-specific effects from natural variability .
Basic: What are recommended this compound protocols for reversible contraception in non-human primates?
- Dosage : 4.7 mg (females) or 9.4 mg (males) implants.
- Reversibility : Faster in mature animals (e.g., golden lion tamarins) vs. juveniles.
- Monitoring : Track post-removal resumption of estrous cycles or spermatogenesis via hormone assays .
Advanced: How can contradictory findings on this compound's efficacy in male carnivores be reconciled?
Partial testosterone suppression in African wild dogs vs. full reversibility in marmosets may reflect interspecies pharmacokinetics or implant placement. Controlled hormone assays (e.g., serum testosterone) and extended observation periods (≥12 weeks) clarify efficacy .
Basic: What ethical considerations arise when using this compound in free-ranging wildlife?
- Capture risks : Anesthesia may be required for implantation.
- Ecological impacts : Ensure reversibility to avoid long-term population suppression.
- Remote delivery : Investigated to reduce stress and labor costs .
Advanced: How do cyclodextrins enhance this compound stability in drug formulations?
HPβCD encapsulation reduces enzymatic degradation (33% lower α-chymotrypsin cleavage) by shielding aromatic residues. Fluorescence polarization and isothermal titration calorimetry (ITC) confirm inclusion complex formation, improving peptide stability for sustained-release applications .
Advanced: What longitudinal parameters monitor this compound's reversibility in avian species?
In pigeons:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
